molecular formula C13H17N3OS2 B216238 N-(5-neopentyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide

N-(5-neopentyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide

Cat. No. B216238
M. Wt: 295.4 g/mol
InChI Key: BSDYREHAADAWBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-neopentyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of certain enzymes that play a crucial role in the development and progression of various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

N-(5-neopentyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide inhibits GSK3β by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, leading to the inhibition of various cellular processes and ultimately the suppression of disease progression.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce the production of inflammatory cytokines. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and to have neuroprotective effects in models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-neopentyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide is its high potency and selectivity for GSK3β. This makes it an ideal tool for studying the role of GSK3β in various cellular processes and disease states. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on N-(5-neopentyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide. One area of interest is the development of more soluble analogs of this compound, which would make it easier to use in various experimental settings. Another area of interest is the development of this compound as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and bipolar disorder. Finally, there is also interest in studying the role of GSK3β in various cellular processes and disease states, using this compound as a tool.

Synthesis Methods

N-(5-neopentyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide can be synthesized using a multistep procedure. The first step involves the reaction of neopentyl bromide with sodium hydride to form neopentyl carbanion, which is then reacted with 2-amino-5-mercapto-1,3,4-thiadiazole to form the corresponding thioether. The thioether is then reacted with 2-bromo-thiophene-3-carboxylic acid to form the final product.

Scientific Research Applications

N-(5-neopentyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide has been widely studied for its potential use in the treatment of various diseases. It has been shown to be a potent inhibitor of the enzyme glycogen synthase kinase 3 beta (GSK3β), which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. GSK3β is also implicated in the development and progression of various diseases, including cancer, Alzheimer's disease, and bipolar disorder.

properties

Molecular Formula

C13H17N3OS2

Molecular Weight

295.4 g/mol

IUPAC Name

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C13H17N3OS2/c1-13(2,3)8-11-15-16-12(19-11)14-10(17)7-9-5-4-6-18-9/h4-6H,7-8H2,1-3H3,(H,14,16,17)

InChI Key

BSDYREHAADAWBZ-UHFFFAOYSA-N

SMILES

CC(C)(C)CC1=NN=C(S1)NC(=O)CC2=CC=CS2

Canonical SMILES

CC(C)(C)CC1=NN=C(S1)NC(=O)CC2=CC=CS2

Origin of Product

United States

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